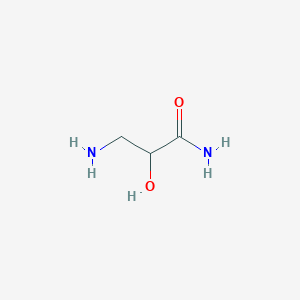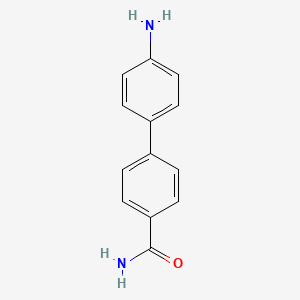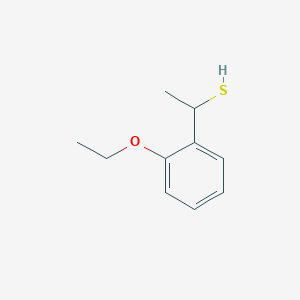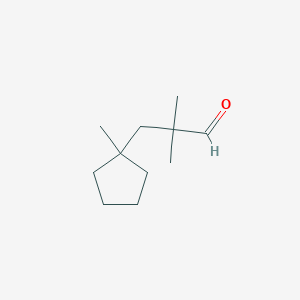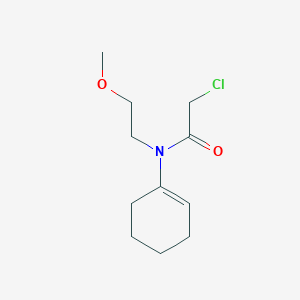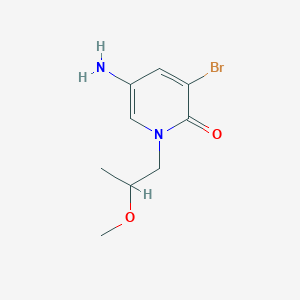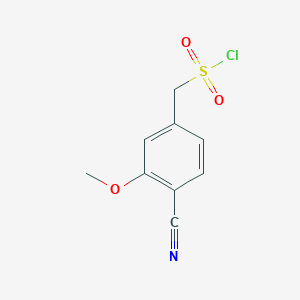
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with a cyano group at the fourth position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyano-3-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(4-Cyano-3-methoxyphenyl)methanol+Methanesulfonyl chloride→(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.
Hydrolysis: (4-Cyano-3-methoxyphenyl)methanesulfonic acid.
Reduction: (4-Amino-3-methoxyphenyl)methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: For the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material science: In the preparation of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The cyano and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Cyanophenyl)methanesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
(3-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group, which can influence its chemical properties and uses.
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group and has the methoxy group at a different position.
Uniqueness
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and methoxy groups on the phenyl ring. These substituents can modulate the electronic properties of the compound, making it useful in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8ClNO3S |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
(4-cyano-3-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-9-4-7(6-15(10,12)13)2-3-8(9)5-11/h2-4H,6H2,1H3 |
Clave InChI |
BORKDPNITVLRFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


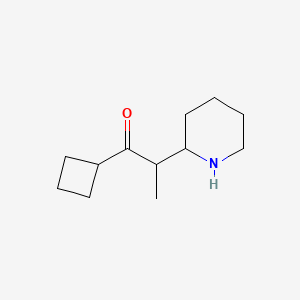
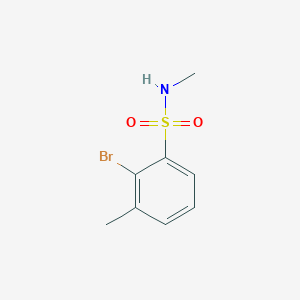
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)


